Cas no 2228988-10-9 (1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine)

1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine
- EN300-1924206
- 2228988-10-9
- [1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine
-
- インチ: 1S/C13H18BrN/c1-9-6-11(7-10(2)12(9)14)13(8-15)4-3-5-13/h6-7H,3-5,8,15H2,1-2H3
- InChIKey: UESQHPXWMXLJRJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC(=CC=1C)C1(CN)CCC1
計算された属性
- せいみつぶんしりょう: 267.06226g/mol
- どういたいしつりょう: 267.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 26Ų
1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924206-0.5g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1924206-0.05g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1924206-2.5g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1924206-5.0g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-1924206-1g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1924206-0.25g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1924206-0.1g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1924206-10.0g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1924206-10g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1924206-1.0g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 1g |
$1142.0 | 2023-05-31 |
1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine 関連文献
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamineに関する追加情報
Comprehensive Overview of 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine (CAS No. 2228988-10-9)
1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine (CAS No. 2228988-10-9) is a specialized organic compound that has garnered significant interest in pharmaceutical and chemical research due to its unique structural properties. This compound features a cyclobutylmethanamine moiety attached to a 4-bromo-3,5-dimethylphenyl ring, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly intrigued by its potential applications in drug discovery, especially in the development of novel therapeutic agents targeting neurological and metabolic disorders.
The molecular structure of 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine includes a bromine substituent, which enhances its reactivity in cross-coupling reactions, a hot topic in modern synthetic chemistry. This feature aligns with the growing demand for halogenated aromatic compounds in medicinal chemistry, as they often serve as key building blocks for small-molecule drugs. The compound's cyclobutyl ring also contributes to its conformational rigidity, a property highly sought after in the design of GPCR-targeting drugs, a trending area in pharmaceutical research.
In recent years, the scientific community has shown increased interest in 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine due to its potential role in addressing challenges related to blood-brain barrier penetration, a critical factor in CNS drug development. This aligns with current industry focus on neurodegenerative diseases such as Alzheimer's and Parkinson's, where researchers are actively seeking novel chemical entities with improved pharmacokinetic properties. The compound's amine functionality further enhances its versatility, allowing for easy derivatization to create libraries of analogs for structure-activity relationship studies.
From a synthetic chemistry perspective, 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine represents an interesting case study in ring strain utilization. The cyclobutane ring introduces significant strain energy, which can be harnessed to drive unique chemical transformations. This aspect has become particularly relevant with the rising popularity of strain-release chemistry in drug discovery, as evidenced by recent publications in top-tier journals. The compound's bromo-substituted aromatic system also makes it amenable to various palladium-catalyzed coupling reactions, a cornerstone of modern medicinal chemistry synthesis.
The commercial availability of 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine (CAS No. 2228988-10-9) has made it accessible to researchers exploring fragment-based drug design, another rapidly growing field in pharmaceutical development. Its moderate molecular weight and balanced physicochemical properties position it as an ideal fragment library candidate, addressing the industry's need for high-quality screening compounds. The presence of both hydrogen bond donor (amine) and hydrogen bond acceptor (aromatic system) functionalities enhances its potential for forming critical interactions with biological targets.
Recent patent literature reveals growing interest in cyclobutyl-containing compounds like 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine for their potential in treating metabolic disorders. This aligns with global health trends focusing on diabetes and obesity management. The compound's structural features suggest possible applications in modulating nuclear receptors, a class of targets gaining attention in metabolic disease research. Its lipophilic character, imparted by the dimethylphenyl group, may contribute to favorable membrane permeability, an essential property for oral drug candidates.
Quality control and characterization of 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine typically involve advanced analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent requirements of pharmaceutical research, where purity and structural integrity are paramount. The bromine atom in its structure provides a convenient handle for elemental analysis verification, while the aromatic protons create distinctive patterns in 1H NMR spectra that aid in structural confirmation.
From a regulatory perspective, 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine is not currently classified as a controlled substance in major pharmaceutical markets. However, researchers working with this compound should adhere to standard laboratory safety protocols, particularly when handling brominated aromatic compounds. Proper personal protective equipment and adequate ventilation are recommended when working with this material in laboratory settings.
The future research potential of 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine (CAS No. 2228988-10-9) appears promising, particularly in the context of targeted protein degradation strategies like PROTACs (Proteolysis Targeting Chimeras). Its structural features could be valuable for designing E3 ligase-binding moieties, a cutting-edge approach in drug discovery. Additionally, the compound's potential utility in covalent inhibitor design through its bromine substituent makes it relevant to current trends in irreversible inhibitor development for challenging therapeutic targets.
In conclusion, 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine represents a versatile and scientifically interesting compound with multiple potential applications in pharmaceutical research and development. Its unique combination of cyclobutyl strain, bromo-substitution, and primary amine functionality makes it a valuable building block for medicinal chemistry programs. As research into constrained ring systems and halogenated pharmacophores continues to advance, this compound is likely to maintain its relevance in drug discovery efforts targeting various disease areas.
2228988-10-9 (1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine) 関連製品
- 1806587-57-4(Ethyl 2-(carboxymethyl)-5-propionylbenzoate)
- 154913-23-2(1-(4-Bromophenyl)piperidin-4-one)
- 1891907-63-3(1-(2-bromo-4,5-difluorophenyl)-2-(methylamino)ethan-1-ol)
- 777908-48-2(6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)
- 1807394-59-7(2-Bromo-4-methyl-3-nitrocinnamic acid)
- 2060045-74-9(2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)
- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)
- 1283595-87-8((E)-2-(Benzylideneamino)-1-Phenylethanol)



